molecular formula C7H15NO B13322744 (3S,4S)-4-propylpyrrolidin-3-ol

(3S,4S)-4-propylpyrrolidin-3-ol

Cat. No.: B13322744
M. Wt: 129.20 g/mol
InChI Key: PYJRWXOAVMGHNR-NKWVEPMBSA-N
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Description

(3S,4S)-4-propylpyrrolidin-3-ol is a chiral pyrrolidine derivative characterized by its unique stereochemistry. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and synthetic organic chemistry. The presence of both a hydroxyl group and a propyl group on the pyrrolidine ring contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-4-propylpyrrolidin-3-ol typically involves the use of chiral catalysts or starting materials to ensure the desired stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a pyrrolidinone derivative, using a chiral rhodium or ruthenium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high enantioselectivity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of this compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions: (3S,4S)-4-propylpyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like tosyl chloride (TsCl) followed by nucleophiles.

Common Reagents and Conditions:

    Oxidation: PCC, Dess-Martin periodinane, and other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: TsCl, followed by nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted pyrrolidines.

Scientific Research Applications

(3S,4S)-4-propylpyrrolidin-3-ol has several scientific research applications, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Synthetic Organic Chemistry: It is used as a chiral auxiliary or ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biological Studies: The compound is studied for its potential biological activity, including its effects on neurotransmitter receptors and enzymes.

    Industrial Applications: It is used in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3S,4S)-4-propylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the propyl group on the pyrrolidine ring play crucial roles in its binding affinity and selectivity. The compound may act as an agonist or antagonist, modulating the activity of its target proteins and influencing various biochemical pathways.

Comparison with Similar Compounds

    (3S,4S)-4-methylpyrrolidin-3-ol: Similar structure but with a methyl group instead of a propyl group.

    (3R,4R)-4-propylpyrrolidin-3-ol: Enantiomer of the compound with different stereochemistry.

    (3S,4S)-4-benzylpyrrolidin-3-ol: Similar structure but with a benzyl group instead of a propyl group.

Uniqueness: (3S,4S)-4-propylpyrrolidin-3-ol is unique due to its specific stereochemistry and the presence of a propyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

(3S,4S)-4-propylpyrrolidin-3-ol

InChI

InChI=1S/C7H15NO/c1-2-3-6-4-8-5-7(6)9/h6-9H,2-5H2,1H3/t6-,7+/m0/s1

InChI Key

PYJRWXOAVMGHNR-NKWVEPMBSA-N

Isomeric SMILES

CCC[C@H]1CNC[C@H]1O

Canonical SMILES

CCCC1CNCC1O

Origin of Product

United States

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